

Application Notes and Protocols: IR-820 Nanoparticle Formulation for Photothermal Therapy

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Compound of Interest

Compound Name: IR-820

Cat. No.: B1672171

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Introduction

Photothermal therapy (PTT) is a promising cancer treatment modality that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, inducing tumor cell death. The organic dye **IR-820** has emerged as a potent photosensitizer for PTT due to its strong NIR absorbance. However, its clinical translation is hampered by poor water solubility, rapid clearance, and non-specific biodistribution. Encapsulation of **IR-820** into biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can overcome these limitations. This document provides detailed protocols for the formulation, characterization, and in vitro application of **IR-820** loaded PLGA nanoparticles for photothermal therapy.

Data Summary

The following tables summarize key quantitative data for **IR-820** loaded PLGA nanoparticles based on typical formulation and experimental parameters.

Table 1: Physicochemical Properties of **IR-820** PLGA Nanoparticles

Parameter	Typical Value	Method of Analysis
Hydrodynamic Diameter	100 - 150 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	-20 to -40 mV	Electrophoretic Light Scattering
Encapsulation Efficiency	> 80%	UV-Vis Spectroscopy
Drug Loading Capacity	1 - 5%	UV-Vis Spectroscopy

Table 2: In Vitro Photothermal Therapy Parameters

Parameter	Typical Value/Range
Cell Line	Breast Cancer (e.g., MCF-7, MDA-MB-231)
Nanoparticle Concentration	10 - 100 µg/mL (IR-820 equivalent)
Incubation Time	4 - 24 hours
Laser Wavelength	808 nm
Laser Power Density	1.0 - 2.0 W/cm ²
Irradiation Time	5 - 10 minutes
Cell Viability Assay	MTT Assay

Experimental Protocols

Protocol 1: Synthesis of IR-820 Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)

This protocol describes the synthesis of **IR-820** loaded PLGA nanoparticles using the single emulsion-solvent evaporation technique.

Materials:

- Poly(lactic-co-glycolic acid) (PLGA, 50:50, acid-terminated)
- **IR-820** dye
- Acetone
- Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
- Deionized (DI) water
- Magnetic stirrer and stir bar
- Probe sonicator
- Rotary evaporator
- Centrifuge

Procedure:

- Organic Phase Preparation:
 1. Dissolve 100 mg of PLGA in 2 mL of acetone in a glass vial.
 2. Add 5 mg of **IR-820** dye to the PLGA solution.
 3. Vortex or sonicate briefly to ensure the dye is fully dissolved.
- Aqueous Phase Preparation:
 1. Prepare a 2% (w/v) PVA solution by dissolving 200 mg of PVA in 10 mL of DI water. Heat gently on a hot plate with stirring to aid dissolution. Allow the solution to cool to room temperature.
- Emulsification:

1. Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously on a magnetic stirrer.
 2. Immediately after the addition is complete, sonicate the mixture using a probe sonicator on ice. Sonicate for 3 minutes at 40% amplitude with a 30-second on/off cycle to prevent overheating.
- Solvent Evaporation:
 1. Transfer the resulting oil-in-water emulsion to a round-bottom flask.
 2. Evaporate the acetone under reduced pressure using a rotary evaporator at 35°C for 1-2 hours, or until all the acetone has been removed.
 - Nanoparticle Collection and Purification:
 1. Transfer the nanoparticle suspension to centrifuge tubes.
 2. Centrifuge at 15,000 x g for 20 minutes at 4°C.
 3. Discard the supernatant and resuspend the nanoparticle pellet in DI water by vortexing or brief sonication.
 4. Repeat the washing step two more times to remove residual PVA and unencapsulated **IR-820**.
 - Lyophilization (Optional):
 1. For long-term storage, resuspend the final nanoparticle pellet in a small volume of DI water containing a cryoprotectant (e.g., 5% w/v sucrose).
 2. Freeze the suspension at -80°C and then lyophilize for 48 hours.
 3. Store the lyophilized powder at -20°C.

Protocol 2: Characterization of IR-820 PLGA Nanoparticles

2.1 Size and Zeta Potential Measurement (Dynamic Light Scattering)

Materials:

- Lyophilized or freshly prepared **IR-820** PLGA nanoparticles
- Deionized (DI) water
- Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

Procedure:

- Resuspend a small amount of nanoparticles in DI water to a concentration of approximately 0.1 mg/mL.
- Sonicate the suspension for 1 minute to ensure it is well-dispersed.
- Transfer the suspension to a disposable cuvette for size measurement or a folded capillary cell for zeta potential measurement.
- Perform the measurements according to the instrument's operating instructions.
- For size, record the Z-average diameter and the Polydispersity Index (PDI).
- For zeta potential, record the average value and standard deviation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

2.2 Encapsulation Efficiency and Drug Loading Capacity (UV-Vis Spectroscopy)

Materials:

- Lyophilized **IR-820** PLGA nanoparticles
- Dimethyl sulfoxide (DMSO)
- UV-Vis spectrophotometer
- Centrifuge

Procedure:

- Standard Curve of **IR-820**:
 1. Prepare a stock solution of **IR-820** in DMSO (e.g., 1 mg/mL).
 2. Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µg/mL).
 3. Measure the absorbance of each dilution at the maximum absorbance wavelength of **IR-820** (around 820 nm).
 4. Plot a standard curve of absorbance versus concentration.
- Measurement:
 1. Accurately weigh a known amount of lyophilized **IR-820** PLGA nanoparticles (e.g., 5 mg).
 2. Dissolve the nanoparticles in a known volume of DMSO (e.g., 2 mL) to disrupt the nanoparticles and release the encapsulated dye.
 3. Centrifuge the solution at 10,000 x g for 10 minutes to pellet any insoluble polymer.
 4. Measure the absorbance of the supernatant at the maximum absorbance wavelength of **IR-820**.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Calculations:
 - Encapsulation Efficiency (EE %):
 - Drug Loading Capacity (LC %):
 - The mass of **IR-820** in the nanoparticles is determined from the standard curve.

Protocol 3: In Vitro Photothermal Therapy and Cell Viability Assay

Materials:

- Cancer cell line (e.g., MCF-7)

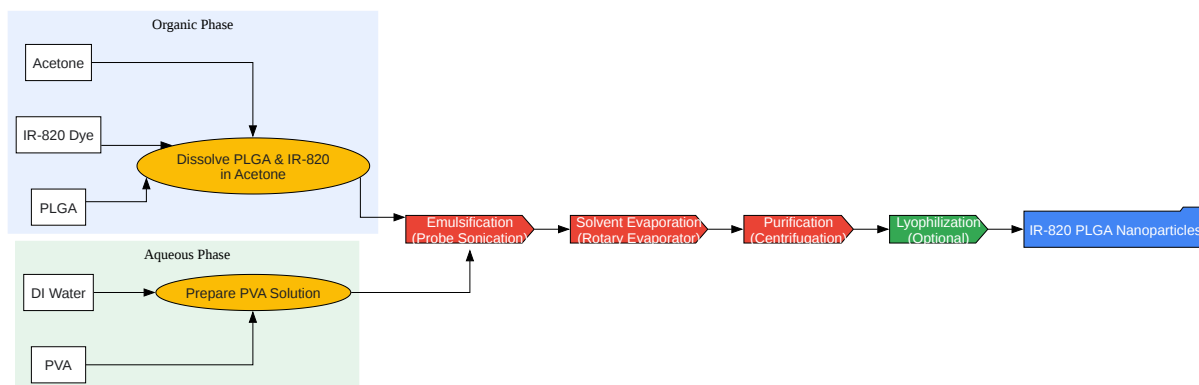
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- **IR-820** PLGA nanoparticles
- Phosphate-buffered saline (PBS)
- NIR laser (808 nm)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Cell Seeding:
 1. Seed cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete culture medium.
 2. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Nanoparticle Treatment:
 1. Prepare different concentrations of **IR-820** PLGA nanoparticles in complete culture medium.
 2. Remove the old medium from the wells and add 100 μ L of the nanoparticle-containing medium to the respective wells.
 3. Include control wells with medium only (no nanoparticles).
 4. Incubate for 4 hours at 37°C.
- Laser Irradiation:

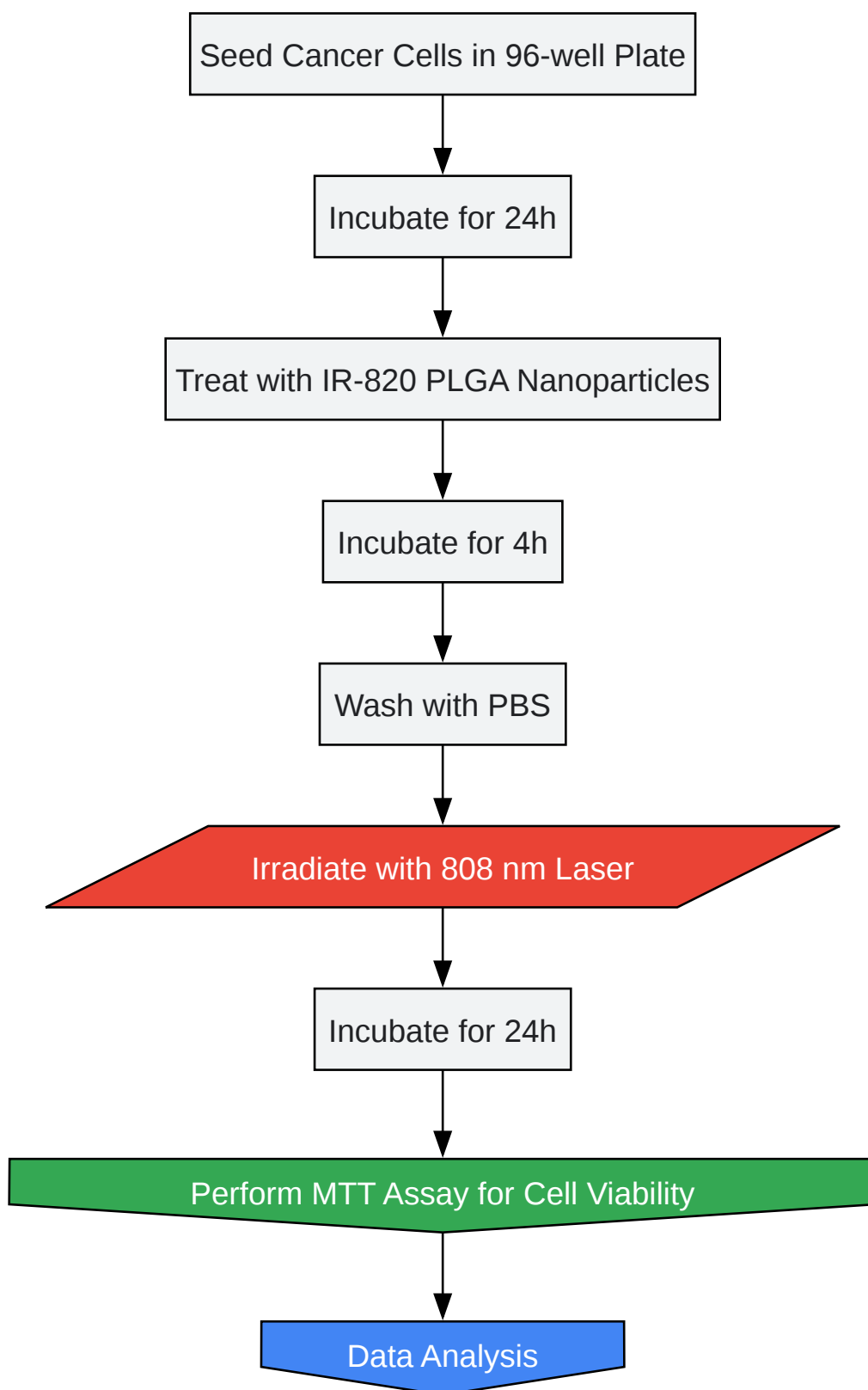
1. After incubation, remove the medium and wash the cells twice with PBS.
 2. Add 100 μ L of fresh, pre-warmed complete culture medium to each well.
 3. Irradiate the designated wells with an 808 nm NIR laser at a power density of 1.5 W/cm² for 5 minutes.
 4. Include control groups: cells only, cells + laser, and cells + nanoparticles (no laser).
- MTT Assay for Cell Viability:
 1. After laser irradiation, return the plate to the incubator for another 24 hours.
 2. Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan crystals will form in viable cells.
 3. Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 4. Gently shake the plate for 10 minutes to ensure complete dissolution.
 5. Measure the absorbance at 570 nm using a microplate reader.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - Data Analysis:
 1. Calculate the cell viability as a percentage relative to the untreated control cells:

Visualizations



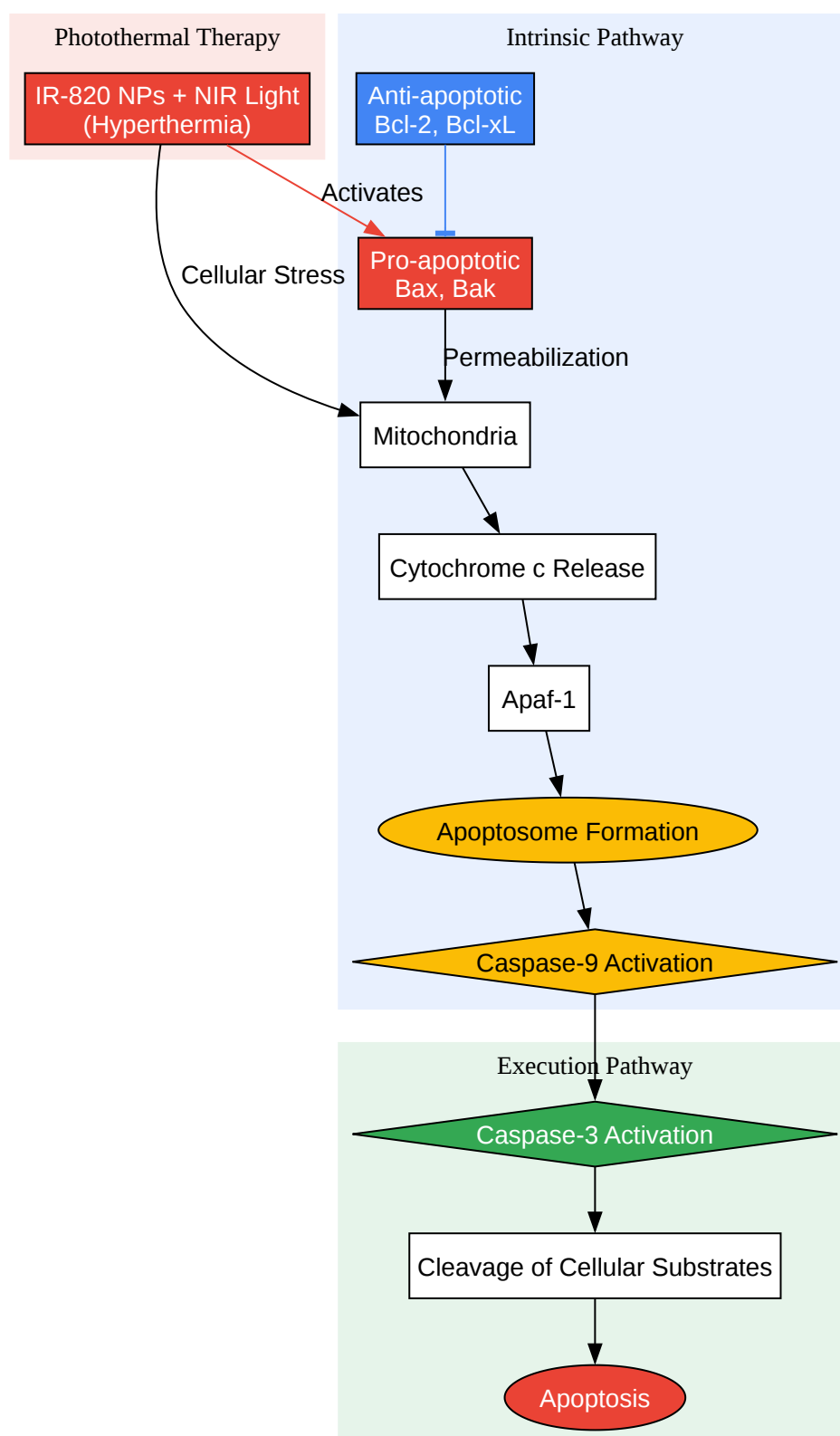
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Caption: Workflow for the synthesis of **IR-820** loaded PLGA nanoparticles.



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Caption: Experimental workflow for in vitro photothermal therapy.



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Caption: Intrinsic apoptosis pathway induced by photothermal therapy.[14][15][16][17][18][19][20][21][22][23][24][25][26]

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References

- 1. Measuring Zeta Potential of Nanoparticles - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Performing Zeta Potential Measurement | Lawson Scientific Ltd [lawsonscientific.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 16. portlandpress.com [portlandpress.com]

- 17. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 20. Bcl-2 - Wikipedia [en.wikipedia.org]
- 21. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. researchgate.net [researchgate.net]
- 25. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 26. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
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